molecular formula C22H42FeP2 B13387431 (2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron

(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron

Cat. No.: B13387431
M. Wt: 424.4 g/mol
InChI Key: HMCOBQFHUYMJEN-ZPUHPSAWSA-N
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Description

(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron is a complex organophosphorus compound that has garnered interest in various fields of chemistry and industry This compound features a cyclopentyl group and two methyl groups attached to a phospholane ring, coordinated with an iron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron typically involves the reaction of cyclopentyl and dimethylphospholane precursors with an iron source under controlled conditions. One common method includes the use of a Grignard reagent to introduce the cyclopentyl group, followed by the addition of dimethylphospholane. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction parameters and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted phospholane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable for studying catalytic cycles and reaction mechanisms.

Biology

The compound’s potential biological applications include its use as a probe for studying enzyme mechanisms and as a precursor for bioactive molecules. Its unique structure allows for interactions with biological macromolecules, providing insights into enzyme-substrate interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism by which (2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron exerts its effects involves coordination with metal centers and participation in catalytic cycles. The compound can act as a ligand, stabilizing transition states and facilitating electron transfer processes. Its molecular targets include transition metal complexes and enzymes, where it can modulate their activity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron is unique due to its specific combination of a cyclopentyl group, dimethylphospholane ring, and iron coordination. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in catalysis, materials science, and medicinal chemistry.

Properties

Molecular Formula

C22H42FeP2

Molecular Weight

424.4 g/mol

IUPAC Name

(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron

InChI

InChI=1S/2C11H21P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*9-11H,3-8H2,1-2H3;/t2*9-,10-;/m11./s1

InChI Key

HMCOBQFHUYMJEN-ZPUHPSAWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe]

Canonical SMILES

CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe]

Origin of Product

United States

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